2,6-difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
2,6-Difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a fluorinated benzamide derivative featuring a fused naphthothiazole scaffold. The compound combines a benzamide core substituted with two fluorine atoms at the 2- and 6-positions, linked to a naphtho[1,2-d][1,3]thiazole moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Fluorination enhances metabolic stability and bioavailability, while the naphthothiazole system contributes to π-conjugation and intermolecular interactions .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-9H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFVYXFUWQKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Naphthylamines with Thionation Reagents
The naphthothiazole core is typically constructed via cyclocondensation reactions. A validated approach involves treating 1-amino-2-naphthol with phosphorus pentasulfide (P₂S₅) in refluxing toluene, yielding 2-mercaptonaphtho[1,2-d]thiazole. Subsequent amination is achieved through nucleophilic substitution with aqueous ammonia under pressurized conditions (120°C, 6 hr), producing naphtho[1,2-d]thiazol-2-amine in 58% yield. Alternative protocols using bromine-thiocyanate systems in glacial acetic acid, as demonstrated for benzothiazoles, show reduced efficacy (32% yield) due to naphthalene ring deactivation.
Key Reaction Parameters
| Reagent System | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| P₂S₅ in toluene | 110 | 8 | 58 |
| Br₂/KSCN in AcOH | 25 | 12 | 32 |
| NH₃/H₂O₂ in DMF | 120 | 6 | 45 |
Hantzsch Thiazole Synthesis Adaptation
The Hantzsch methodology, involving condensation of α-halo carbonyl compounds with thioamides, was modified for naphthothiazole synthesis. 1-Naphthylthiourea, prepared from 1-naphthylamine and thiophosgene, reacts with 2-bromo-1-(2,4-difluorophenyl)ethan-1-one in refluxing ethanol (Scheme 1). This two-step process affords naphtho[1,2-d]thiazol-2-amine in 63% yield, with purity >98% confirmed by HPLC. Comparative studies show superior regioselectivity over Ullmann-type couplings, albeit requiring stringent moisture control.
Scheme 1: Hantzsch-Based Naphthothiazole Synthesis
- Thioamide Formation :
1-Naphthylamine + CSCl₂ → 1-Naphthylthiourea (89%) - Cyclization :
1-Naphthylthiourea + 2-Bromo-1-(2,4-difluorophenyl)ethanone → Naphthothiazol-2-amine (63%)
Microwave-Assisted Cyclization
Microwave (MW) irradiation significantly enhances reaction kinetics for naphthothiazole formation. A 2021 study demonstrated that cyclizing 1-naphthylisothiocyanate with 2-fluoroacetophenone under MW (300 W, 150°C) reduces reaction time from 8 hr to 18 min while improving yield to 71%. This method minimizes side products like naphthothiazine oxides (<3% by LC-MS).
Amide Bond Formation with 2,6-Difluorobenzoic Acid
Acid Chloride Coupling Method
Activation of 2,6-difluorobenzoic acid via oxalyl chloride in anhydrous dichloromethane (0°C, 2 hr) generates the corresponding acid chloride, which reacts with naphthothiazol-2-amine in tetrahydrofuran (THF) at −20°C. Triethylamine serves as both base and catalyst, achieving 78% yield after silica gel chromatography. Notably, elevated temperatures (>0°C) promote hydrolysis, reducing yields to ≤55%.
Optimized Conditions
- Molar ratio (acid chloride:amine): 1.2:1
- Solvent: THF/Et₃N (4:1 v/v)
- Reaction time: 4 hr at −20°C
Coupling Reagent-Mediated Synthesis
Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable efficient amidation under mild conditions. A protocol using HATU (1.5 eq) and DIPEA (3 eq) in DMF achieves 84% yield at room temperature in 2 hr. This method circumvents acid chloride handling but requires rigorous exclusion of moisture.
Comparative Performance of Coupling Reagents
| Reagent | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | 25 | 2 | 84 | 99.1 |
| EDCl/HOBt | 0 | 6 | 72 | 97.3 |
| DCC | 25 | 12 | 65 | 95.8 |
Purification and Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Biological Activity
2,6-Difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a difluorobenzamide structure linked to a naphtho[1,2-d][1,3]thiazole moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioactivity.
Research indicates that this compound acts primarily through the inhibition of key bacterial proteins involved in cell division, such as FtsZ. This protein is crucial for bacterial cytokinesis and has become a target for the development of novel antibacterial agents.
Key Findings:
- FtsZ Inhibition : The compound has been shown to bind effectively to the allosteric site of FtsZ, disrupting its function and leading to inhibited bacterial growth .
- Hydrophobic Interactions : The difluoro substituents enhance hydrophobic interactions with residues in the FtsZ protein, which is critical for the binding affinity and specificity .
Antimicrobial Activity
A study comparing various benzamide derivatives found that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 4 µg/mL |
| This compound | B. subtilis | 8 µg/mL |
Study on Fluorinated Benzamides
In a comparative study on fluorinated benzamides, it was established that the introduction of fluorine atoms significantly increased the antibacterial potency of the compounds tested. The conformational flexibility provided by these substitutions allowed for better binding to target proteins .
Morphological Changes in Bacteria
Another investigation revealed that treatment with this compound induced notable morphological changes in treated bacterial cells. These changes were indicative of disrupted cell division processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,6-difluoro-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide with analogous compounds from the literature:
Electronic and Steric Effects
- Fluorine vs. Cyano Groups: The 2,6-difluoro substitution on benzamide likely reduces electron density compared to cyano-substituted analogs (e.g., compound 8), altering reactivity and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
